Amino-PEG27-amine

Antimicrobial peptides Antibacterial activity Drug-resistant bacteria

Amino-PEG27-amine is a homobifunctional, monodisperse PEG27 diamine engineered to solve the spatial challenges inherent in PROTAC ternary complex formation. When docking or SAR screening indicates that shorter PEG linkers (e.g., PEG4-PEG11, spanning ~1.5-5 nm) are insufficient to bridge deep or distal binding pockets between a target protein and E3 ligase, this compound provides the critical 10-12 nm extended reach required for stable, productive interactions. Procurement of this precise linker is essential to avoid the functional failure risk associated with alkyl-based or shorter PEG spacers, which can shift antimicrobial peptide IC50 values by >10% or disrupt cell adhesion ligand presentation. Beyond PROTACs, its uniform architecture ensures consistent pharmacokinetic profiles for monodisperse ADC and imaging agent syntheses, while its foundational role in PEG27-lipid constructs enables precise size-controlled liposomal nanomedicines (~46 nm) with reduced RES uptake. Choose Amino-PEG27-amine when application-specific, quantitative linker length optimization is the primary design criterion.

Molecular Formula C56H116N2O27
Molecular Weight 1249.5 g/mol
Cat. No. B2677397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG27-amine
Molecular FormulaC56H116N2O27
Molecular Weight1249.5 g/mol
Structural Identifiers
InChIInChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2
InChIKeyKGMAXTLPFBXOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Amino-PEG27-amine: Technical Specifications and Structural Definition for PROTAC and Bioconjugation Procurement


Amino-PEG27-amine (CAS 2252208-09-4; synonym H2N-PEG27-CH2CH2NH2) is a homobifunctional, monodisperse polyethylene glycol (PEG) derivative belonging to the PEG-based PROTAC linker class . It comprises a discrete PEG27 chain (27 ethylene oxide repeat units) capped at both termini with primary amine (-NH2) functional groups . The compound possesses a molecular formula of C56H116N2O27 and a precise molecular weight of 1249.52 g/mol . This well-defined architecture provides a highly flexible, hydrophilic spacer of approximately 10-12 nm in extended conformation, making it a fundamental building block for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and various bioconjugates requiring extended reach and aqueous compatibility .

Amino-PEG27-amine Procurement: Critical Linker Length-Dependent Performance Risks of Analog Substitution


Substituting Amino-PEG27-amine with alternative PEG-based linkers (e.g., Amino-PEG11-amine or Amino-PEG5-amine) or alkyl-based spacers without systematic evaluation carries substantial risk of functional failure. Linker length is a critical conformational determinant in PROTAC design, dictating the achievable inter-ligand distance and thus the ability to form a stable, productive ternary complex between the target protein and E3 ligase [1][2]. PEG chain length directly modulates key physicochemical properties including aqueous solubility, plasma stability, and in vivo biodistribution [3]. Empirical evidence demonstrates that altering PEG spacer length from PEG11 to PEG27 can shift antimicrobial peptide IC50 values by over 10% against MRSA [4] and dramatically alters the required ligand concentration for cell adhesion in biomaterial applications [5]. Consequently, direct interchangeability is not supported by structure-activity relationship (SAR) data; procurement decisions must be guided by application-specific, quantitative linker length optimization.

Amino-PEG27-amine Quantitative Performance Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Antimicrobial Activity of PEG27-Conjugated Peptide SAAP-148 vs. PEG11 Analogue

In a comparative study of PEGylated variants of the antimicrobial peptide SAAP-148, the PEG27-conjugated peptide (SAAP-148-PEG27) exhibited distinct activity profiles compared to the PEG11-conjugated analogue (SAAP-148-PEG11) against drug-resistant bacteria. Specifically, against methicillin-resistant Staphylococcus aureus (MRSA) strain LUH14616 in 50% human plasma, the IC50 for SAAP-148-PEG27 was 322 µM (range 312-597), while the IC50 for SAAP-148-PEG11 was 292 µM (range 269-332) [1]. This demonstrates that the longer PEG27 spacer results in a modest but measurable reduction in antimicrobial potency (approximately 10.3% higher IC50) relative to the shorter PEG11 linker under identical plasma conditions. Against Escherichia coli strain LUH15117 in 50% urine, both PEG27 and PEG11 conjugates showed comparable LC99.9 values of 6.4 µM, indicating context-dependent activity differences [1].

Antimicrobial peptides Antibacterial activity Drug-resistant bacteria

Biodistribution of PEG27-Diabody Conjugate vs. PEG12 Analogue in Tumor Xenograft Models

A comparative biodistribution study evaluated monodispersed DOTA-PEG-conjugated anti-TAG-72 diabodies radiolabeled with 64Cu or 111In in athymic mice bearing colon cancer xenografts. The PEG27-diabody conjugate (nominal PEG mass 1,321 Da) and the PEG12-diabody conjugate (nominal PEG mass 617 Da) both demonstrated low kidney uptake without reduction of tumor uptake or tumor-to-blood ratios relative to the non-PEGylated diabody [1][2]. Quantitative biodistribution showed that PEG3400-diabody conjugates reduced kidney uptake to approximately 10 percentage injected dose per gram (%ID/g), a level comparable to intact IgG, and the PEG27 and PEG12 conjugates maintained this favorable low kidney uptake profile [1]. Importantly, both PEG12 and PEG27 conjugates produced high-contrast PET images of colon cancer xenografts within 24 hours post-injection [2].

Molecular imaging Antibody engineering PET imaging

Liposomal Hydrodynamic Radius Modulation by Ch-PEG27-Lipid vs. Conventional Liposomes

In a systematic comparison of polyether-lipid formulations, liposomes containing cholesterol-PEG27-CH2-triazole-TEG-18F (Ch-PEG27-lipid) exhibited a hydrodynamic radius of 46 nm, whereas conventional liposomes prepared with 18F-cholesten without PEG27 showed a hydrodynamic radius of 204 nm [1]. This represents a 4.4-fold reduction in liposome size attributable to PEG27 incorporation. Furthermore, the Ch-PEG27-lipid demonstrated rapid renal excretion in mice, contrasting with the 18F-cholesten control which displayed significant retention in lung, liver, and spleen [1].

Liposome engineering Drug delivery Pharmacokinetics

Cell Adhesion Ligand Presentation: PEG27 Spacer Reduces Required RGD Concentration vs. PEG11 and PEG5

Hydrogels functionalized with acryloyl-PEGx-RGD conjugates, where the RGD adhesion peptide was tethered via PEG spacers of defined lengths (PEG5, PEG11, or PEG27), were evaluated for human telomerase-immortalized corneal epithelial (hTCEpi) cell attachment and spreading. The study demonstrated that as PEG spacer length increased from PEG5 to PEG27, the concentration of immobilized RGD ligand required to support cell attachment and spreading decreased [1]. Additionally, competitive detachment assays using soluble linear RGD revealed non-linear dependence on PEG spacer length, with more cells remaining attached and spread on hydrogels functionalized with longer PEG27-RGD conjugates compared to shorter PEG5-RGD or PEG11-RGD conjugates under identical soluble RGD challenge conditions [1].

Biomaterials Cell adhesion Tissue engineering

Linker Length-Dependent GSPT1 Degradation in Retro-2-Based PROTACs

A structure-activity relationship study of Retro-2-derived PROTACs incorporating variable-length PEG chain linkers (PEG2, PEG4, etc.) connected to a CRBN ligand revealed that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [1]. While the study did not include PEG27 directly, it establishes the foundational principle that PEG linker length is not a passive variable but actively determines degradation efficiency and target selectivity. The research demonstrated that PEG-2 molecules could degrade GSPT1, whereas shorter or alternative linkages may not, underscoring the critical need to empirically optimize linker length for each target protein and E3 ligase pair [1]. This class-level inference supports the rationale for using longer PEG linkers like PEG27 when target protein binding pockets are distal or when extended reach is required to achieve a productive ternary complex conformation.

PROTAC Targeted protein degradation GSPT1

Amino-PEG27-amine: Evidence-Based Optimal Application Scenarios for Research and Industrial Use


PROTAC Development Requiring Extended Inter-Ligand Distance (≥10 nm)

In PROTAC design, when the binding pockets of the target protein and the recruited E3 ligase are spatially separated by distances exceeding the reach of shorter PEG linkers (e.g., PEG4-PEG8, which span ~1.5-3.5 nm), Amino-PEG27-amine provides the necessary extended linker length (estimated 10-12 nm in extended conformation). Empirical SAR studies confirm that PEG linker length directly dictates degradation efficiency and target selectivity [1][2]. This compound is particularly suited for targets with deep binding pockets or when a flexible, long spacer is required to sample conformations conducive to stable ternary complex formation [3]. Procurement should be prioritized over shorter PEG diamines (e.g., Amino-PEG11-amine, Amino-PEG5-amine) when preliminary docking or experimental linker screening suggests a need for extended reach.

Antibody Fragment and Diabody Conjugation for Reduced Renal Clearance

For molecular imaging and therapeutic applications involving antibody fragments (e.g., diabodies, scFvs), Amino-PEG27-amine enables the synthesis of monodisperse PEG27 conjugates that achieve low kidney uptake (~10 %ID/g) comparable to high-molecular-weight PEG3400, while preserving tumor uptake and tumor-to-blood ratios [4][5]. This defined-length PEG27 spacer offers a reproducible, monodisperse alternative to polydisperse PEGs, facilitating consistent pharmacokinetic profiles and regulatory compliance. Procurement is indicated when developing radiometal-labeled (64Cu, 111In) antibody fragment imaging agents or when extended circulation half-life without excessive molecular weight is desired.

Liposomal Drug Delivery Systems Requiring Stealth Properties and Uniform Size Distribution

Incorporation of PEG27-lipid conjugates (e.g., Ch-PEG27) into liposomal formulations results in significantly smaller and more uniform liposomes (hydrodynamic radius ~46 nm) compared to conventional formulations (~204 nm) [6]. This size reduction, coupled with the stealth properties imparted by PEG, leads to rapid renal excretion and reduced uptake by the reticuloendothelial system (RES), thereby improving the pharmacokinetic profile and reducing off-target accumulation. Amino-PEG27-amine serves as the foundational building block for synthesizing such PEG27-lipid conjugates. Procurement is recommended for academic and industrial groups developing next-generation liposomal nanomedicines where precise size control and favorable biodistribution are critical.

Biomaterial Functionalization with Reduced Ligand Density Requirements

When engineering cell-instructive hydrogels or surface coatings, Amino-PEG27-amine enables the synthesis of extended PEG27-tethered bioactive ligands (e.g., RGD peptides). Studies demonstrate that longer PEG27 spacers reduce the minimum ligand concentration required to support cell attachment and spreading, and improve resistance to competitive ligand displacement compared to shorter PEG5 or PEG11 spacers [7]. This application scenario is particularly valuable for minimizing costly peptide usage, reducing unwanted signaling from high-density ligand presentation, and achieving reproducible cell-material interactions. Procurement should be considered over shorter PEG diamines when optimal ligand accessibility and efficient use of expensive bioactive peptides are primary design criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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